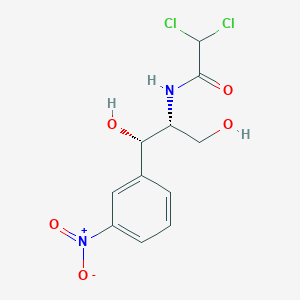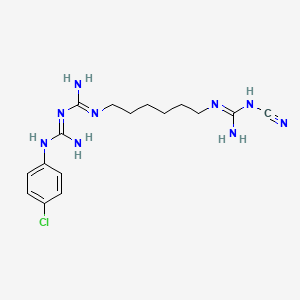
Faropenem-verwandte Verbindung 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Faropenem Related Compound 1 is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class, and is used for the treatment of bacterial infections . The compound appears as a white to light brown powder .
Synthesis Analysis
The synthesis of Faropenem and its related compounds involves various chemical reactions. A synthetic method of Faropenem sodium has been reported, which replaces the allyloxy oxalyl chloride in traditional handicraft using chlorine oxalic acid to p-Nitrobenzyl .Molecular Structure Analysis
The molecular formula of Faropenem Related Compound 1 is C16H29NO4SSi . Its molecular weight is 359.56 .Chemical Reactions Analysis
Faropenem, the parent compound of Faropenem Related Compound 1, is a beta-lactam antibiotic. Like other beta-lactam antibiotics, it acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .Wissenschaftliche Forschungsanwendungen
Behandlung von Enterobacterales-Infektionen
Faropenem und andere orale Peneme wurden zur Behandlung von Enterobacterales-Infektionen eingesetzt {svg_1} {svg_2}. Diese Infektionen werden durch eine große Familie von gramnegativen Bakterien verursacht, zu denen viele der bekannteren Krankheitserreger gehören, wie z. B. Salmonella, Escherichia coli, Yersinia pestis, Klebsiella und Shigella.
Entwicklung von Resistenzen
Es gibt Hinweise auf die Entwicklung von Resistenzen gegen Faropenem {svg_3} {svg_4}. Diese Resistenz kann auftreten, wenn sich Bakterien als Reaktion auf den Einsatz dieser Medikamente verändern, was zu einer reduzierten oder keinen Wirksamkeit des Arzneimittels führt.
Kreuzresistenz gegen Carbapeneme
Vorläufige in-vitro-Beweise deuten darauf hin, dass eine Resistenz gegen Faropenem eine Kreuzresistenz gegen Carbapeneme fördern könnte {svg_5} {svg_6}. Carbapeneme sind eine Klasse hochwirksamer Antibiotika, die häufig zur Behandlung schwerer oder hochriskanter bakterieller Infektionen eingesetzt werden.
Behandlung von Harnwegsinfektionen (HWI)
Orale Penem-Antibiotika, einschließlich Faropenem, werden zur Behandlung von Harnwegsinfektionen (HWI) eingesetzt {svg_7} {svg_8}. HWI sind Infektionen, die in jedem Teil des Harnsystems auftreten, einschließlich Nieren, Blase, Harnleiter und Harnröhre.
Auswirkungen auf die öffentliche Gesundheit
Die Erforschung des Einsatzes von oralem Penem, einschließlich Faropenem, trägt zu einem besseren Verständnis der Auswirkungen der Antibiotikaresistenz auf die öffentliche Gesundheit bei {svg_9} {svg_10}. Dieses Verständnis kann die Behandlung von Infektionskrankheiten, einschließlich HWI, beeinflussen.
Behandlung von akuter unkomplizierter Blasenentzündung
Faropenem wurde zur Behandlung von akuter unkomplizierter Blasenentzündung eingesetzt {svg_11}. Blasenentzündung ist eine häufige Erkrankung bei Frauen, und der häufigste Erreger ist Escherichia coli {svg_12}.
Wirkmechanismus
Target of Action
Faropenem, a member of the penem group of beta-lactam antibiotics, primarily targets penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of bacterial cell walls, making them a key target for many antibiotics .
Mode of Action
Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It achieves this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .
Biochemical Pathways
Faropenem’s action on PBPs affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting the cross-linkage of peptidoglycan chains, Faropenem prevents the proper formation of the bacterial cell wall, leading to cell lysis and death . The exact downstream effects of this disruption are dependent on the specific bacterial species and strain.
Pharmacokinetics
Faropenem medoxomil, the prodrug form of Faropenem, offers dramatically improved oral bioavailability, leading to higher systemic concentrations of the drug . It is approximately 90–95% bound to serum proteins, and its half-life is approximately 0.8 hours . After oral administration, Faropenem medoxomil is readily absorbed and rapidly hydrolyzed to the active drug Faropenem .
Result of Action
The result of Faropenem’s action is the effective killing of susceptible bacteria. It has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes .
Action Environment
The efficacy of Faropenem can be influenced by various environmental factors, including the presence of antibiotic resistance mechanisms in bacteria . For instance, some studies have reported urinary tract infection (UTI) persistence or recurrence after Faropenem treatment, potentially indicating the development of resistance
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Faropenem Related Compound 1, like Faropenem, is expected to interact with various enzymes, proteins, and other biomoleculesFaropenem is known to inhibit the synthesis of bacterial cell walls by binding to and competitively inhibiting the transpeptidase enzyme
Cellular Effects
Faropenem has shown efficacy in treating community-acquired infections including uncomplicated skin and skin structure infections
Molecular Mechanism
The molecular mechanism of Faropenem Related Compound 1 is not well-documented. Faropenem acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria
Temporal Effects in Laboratory Settings
One study indicated potential dependence of penem efficacy on underlying antibiotic resistance mechanisms, while several studies reported UTI persistence or recurrence after faropenem treatment
Dosage Effects in Animal Models
One study indicated that bacteriostasis was associated with %f T > MICs ranging from 8.6 to 17%, whereas 2-log10 kill was seen at values ranging from 12 to 28%
Metabolic Pathways
Faropenem is known to be an orally active beta-lactam antibiotic belonging to the penem group
Transport and Distribution
Faropenem is transported via Npt1 with a Michaelis-Menten constant of 0.77 ± 0.34 mM in a sodium-independent but chloride ion-sensitive manner
Subcellular Localization
Faropenem is known to be an orally active beta-lactam antibiotic
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Faropenem Related Compound 1 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolizine-1-carboxylic acid", "Ethyl chloroformate", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid using ethyl chloroformate in the presence of sodium hydroxide to form the corresponding ethyl ester intermediate.", "Step 2: Reduction of the pyrrolizine ring using sodium borohydride in methanol to form the corresponding pyrrolidine intermediate.", "Step 3: Deprotection of the ethyl ester group using hydrochloric acid to form the corresponding pyrrolidine carboxylic acid intermediate.", "Step 4: Formation of Faropenem Related Compound 1 by reaction of the pyrrolidine carboxylic acid intermediate with sodium hydroxide and sodium chloride in water." ] } | |
CAS-Nummer |
106560-32-1 |
Molekularformel |
C16H29NO4SSi |
Molekulargewicht |
359.56 |
Aussehen |
White to light brown powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(2R)- 2-Furancarbothioic acid, tetrahydro-, S-[(2R,3S)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-4-oxo-2-azetidinyl] ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)
